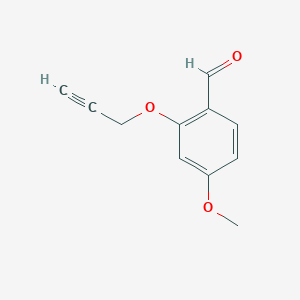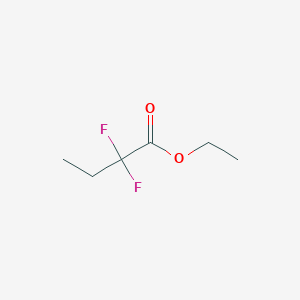
4-(4-Fluoroanilino)-3-nitrobenzoic acid
Descripción general
Descripción
4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2 . It is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .
Synthesis Analysis
4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline is C6H6FN . The molecular weight is 111.119 g/mol .Chemical Reactions Analysis
4-Fluoroaniline is used as a precursor to various potential and real applications . For example, it is a precursor to the fungicide fluoroimide . It has also been evaluated for the production of ligands for homogeneous catalysis .Physical And Chemical Properties Analysis
4-Fluoroaniline is a colorless liquid . It has a density of 1.1725 g/cm3 . The melting point is -1.9 °C and the boiling point is 188 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
4-(4-Fluoroanilino)-3-nitrobenzoic acid serves as a valuable building block in medicinal chemistry. Researchers explore its potential as a precursor for designing novel pharmaceutical compounds. By modifying its structure, scientists can create analogs with improved pharmacological properties. These derivatives might exhibit enhanced bioactivity, selectivity, or reduced side effects. For instance, the compound could be a starting point for developing new anti-cancer agents or other therapeutic drugs .
Organic Synthesis and Catalysis
The compound’s functional groups make it useful in organic synthesis. Researchers investigate its reactivity in various reactions, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck reactions. Additionally, 4-(4-Fluoroanilino)-3-nitrobenzoic acid can serve as a ligand in homogeneous catalysis. These applications contribute to the development of efficient synthetic methodologies and the creation of complex molecules .
Materials Science and Nanotechnology
Scientists explore the compound’s properties for potential applications in materials science. Its unique combination of fluorine and nitro groups may lead to interesting behavior in thin films, coatings, or nanomaterials. Researchers investigate its role in enhancing material properties, such as stability, conductivity, or optical properties. These studies contribute to advancements in nanotechnology and functional materials .
Photophysical Studies and Sensors
The absorption and emission properties of 4-(4-Fluoroanilino)-3-nitrobenzoic acid make it suitable for photophysical studies. Researchers examine its fluorescence behavior, quantum yield, and excited-state dynamics. Additionally, the compound could serve as a fluorescent probe or sensor for detecting specific analytes. Its responsiveness to environmental changes (e.g., pH, temperature) allows for the design of sensitive molecular probes .
Analytical Chemistry and Chromatography
The compound’s unique structure and functional groups make it relevant in analytical chemistry. Researchers use it as a reference standard or internal standard in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Its distinct retention time aids in identifying and quantifying other compounds in complex mixtures. Moreover, its stability and reproducibility contribute to accurate analytical measurements .
Agrochemical Research
While less explored, 4-(4-Fluoroanilino)-3-nitrobenzoic acid could find applications in agrochemical research. Scientists investigate its potential as a precursor for designing new pesticides, herbicides, or fungicides. By modifying its structure, they aim to enhance efficacy while minimizing environmental impact. The compound’s properties may contribute to sustainable crop protection strategies .
Mecanismo De Acción
Target of Action
It’s known that 4-fluoroaniline, a related compound, is used as a precursor in various applications, including the production of ligands for homogeneous catalysis .
Mode of Action
It’s worth noting that 4-fluoroaniline, a related compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
4-fluoroaniline, a related compound, is known to be a common building block in medicinal chemistry and related fields , suggesting that it may influence a variety of biochemical pathways.
Result of Action
It’s worth noting that 4-fluoroaniline, a related compound, is used as a precursor to various potential and real applications , suggesting that it may have a wide range of effects.
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluoroanilino)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-9-2-4-10(5-3-9)15-11-6-1-8(13(17)18)7-12(11)16(19)20/h1-7,15H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGHQKHIJQOTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoroanilino)-3-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)
![4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B3118318.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)

![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)
![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)



![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)
